pTH (1-34) amide (human) vs. Abaloparatide and PTHrP (1-36): Superior cAMP Potency and PKA Activation in Osteoblasts
In primary murine calvarial osteoblasts, pTH (1-34) elicits a significantly more robust cAMP response compared to both abaloparatide (ABL) and PTHrP (1-36) [1]. Quantitatively, the half-maximal effective concentration (EC50) for cAMP stimulation is reported as 0.08 nM for pTH (1-34), compared to 0.44 nM for PTHrP (1-36) and 0.46 nM for abaloparatide . This increased potency is coupled with greater downstream activation of protein kinase A (PKA) and the transcription factor CREB, indicating a stronger and more sustained activation of the canonical PTH1R signaling pathway [1]. This finding is cross-validated by another study showing pTH (1-34) promotes a more robust cAMP response than PTHrP(1-36) and ABL [2].
| Evidence Dimension | cAMP stimulation (EC50) |
|---|---|
| Target Compound Data | 0.08 nM |
| Comparator Or Baseline | Abaloparatide: 0.46 nM; PTHrP (1-36): 0.44 nM |
| Quantified Difference | 5.75-fold more potent than abaloparatide; 5.5-fold more potent than PTHrP (1-36) |
| Conditions | Cell-based assay; primary murine calvarial osteoblasts |
Why This Matters
Higher potency for cAMP generation translates to more efficient PKA/CREB activation, a critical determinant of bone anabolic efficacy, allowing for potentially lower effective doses or more robust therapeutic responses.
- [1] Sato, T., Verma, S., Khatri, A., Dean, T., Goransson, O., Gardella, T.J., Wein, M.N. (2021). Comparable Initial Engagement of Intracellular Signaling Pathways by Parathyroid Hormone Receptor Ligands Teriparatide, Abaloparatide, and Long-Acting PTH. JBMR Plus, 5(5), e10441. View Source
- [2] Nishiyama, K., et al. (2018). Parathyroid hormone(1-34) and its analogs differentially modulate osteoblastic Rankl expression via PKA/SIK2/SIK3 and PP1/PP2A-CRTC3 signaling. View Source
